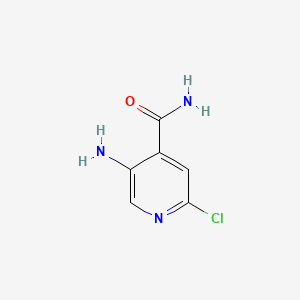

5-Amino-2-chloroisonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-chloroisonicotinamide is a small molecule inhibitor of histone acetyltransferase enzymes, which are involved in the regulation of gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloroisonicotinamide typically involves the reaction of 5-amino-2-chloropyridine with various reagents. One common method includes the reaction of 5-amino-2-chloropyridine with thionyl chloride (SOCl2) to form 5-amino-2-chloroisonicotinic acid chloride, which is then reacted with ammonia to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloroisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Palladium-catalyzed amination reactions are common, using reagents like palladium-Xantphos complex.

Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

Substitution Reactions: Substituted pyridines, which are valuable in pharmaceutical development.

Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its role in gene regulation and epigenetics.

Medicine: Investigated for its potential in cancer research due to its inhibitory effects on histone acetyltransferase enzymes.

Industry: Utilized in the development of environmentally friendly synthetic methods.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloroisonicotinamide involves the inhibition of histone acetyltransferase enzymes. These enzymes play a crucial role in the regulation of gene expression by acetylating histone proteins, which affects chromatin structure and gene accessibility. By inhibiting these enzymes, this compound can alter gene expression patterns, making it a valuable tool in epigenetic research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

5-Amino-2-chloropyridine: A precursor in the synthesis of 5-Amino-2-chloroisonicotinamide.

2-Amino-5-chloropyridine: Another related compound used in similar synthetic applications.

Uniqueness

This compound is unique due to its specific inhibitory action on histone acetyltransferase enzymes, which distinguishes it from other similar compounds that may not have the same level of specificity or potency in gene regulation and epigenetic studies.

Biological Activity

5-Amino-2-chloroisonicotinamide (5A2CINA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of nicotinamide, featuring an amino group and a chlorine atom at specific positions on the isonicotinamide ring. Its chemical formula is C6H6ClN3O, and it exhibits properties typical of nicotinamide derivatives, including involvement in redox reactions and cellular metabolism.

The biological activity of 5A2CINA can be attributed to its structural similarity to other nicotinamide derivatives. These compounds are known to influence various biochemical pathways, particularly those involving nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH.

Target Enzymes

5A2CINA has been shown to inhibit specific enzymes involved in metabolic pathways:

- Nicotinamide-N-methyltransferase (NNMT) : This enzyme plays a role in regulating energy homeostasis and is implicated in obesity and type 2 diabetes. Inhibition of NNMT by 5A2CINA may enhance cellular energy metabolism and reduce adiposity in animal models .

Antimicrobial Properties

Research indicates that 5A2CINA possesses significant antibacterial activity. It has been studied for its potential as an antimicrobial agent against various pathogens, including those responsible for biofilm formation. The compound's ability to disrupt biofilms makes it a candidate for developing new treatments for chronic infections .

Anti-inflammatory Effects

Nicotinamide derivatives are also known for their anti-inflammatory properties. 5A2CINA may modulate inflammatory responses by influencing cytokine production and immune cell activation. This property suggests potential applications in treating inflammatory diseases .

Cytotoxicity and Genotoxicity

Studies have assessed the cytotoxic effects of 5A2CINA on different cell lines. While some findings indicate that it can induce apoptosis in cancer cells, further research is needed to evaluate its safety profile and potential genotoxic effects .

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that 5A2CINA effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating strong antimicrobial potential .

- Inflammation Modulation : A study on murine models showed that treatment with 5A2CINA reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in managing inflammatory conditions .

- Cell Viability Assays : In cancer cell lines, 5A2CINA exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 50 µM, highlighting its potential as an anticancer agent .

Data Summary Table

Properties

IUPAC Name |

5-amino-2-chloropyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOQWLJAPSRTMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.